molecular formula C12H17N3O4 B1404524 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid CAS No. 1160248-16-7

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid

Cat. No. B1404524
M. Wt: 267.28 g/mol
InChI Key: ZBPUKXNTBSOWSZ-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C11H16N4O4 . It is used in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, a mixture of 1,1-cyclopropane dicarboxylate, DPPA, and triethylamine is stirred at room temperature for 3 hours, then heated to 90°C for 3 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate and sodium carbonate, and the organic phase is concentrated to remove solvents .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroimidazo[1,5-A]pyrazine ring, which is substituted at the 7-position with a tert-butoxycarbonyl group and at the 1-position with a carboxylic acid group .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.27 . It has a melting point of 178°C and a predicted boiling point of 347.6±21.0°C. The predicted density is 1.21±0.1 g/cm3 .

Scientific Research Applications

  • 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid : This compound is used in scientific research, but the specific applications are not mentioned in the source.

  • 6-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)pyrazine-2-carboxylic acid : This compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation as well as chemical conjugates. PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

  • 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid : This compound is used in scientific research, but the specific applications are not mentioned in the source.

  • tert-Butyloxycarbonyl protecting group : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.

  • 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid : This compound is also listed on a chemical supplier’s website, indicating it may be used in scientific research or industrial processes. The specific applications are not mentioned in the source.

  • 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid and 6-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)pyrazine-2-carboxylic acid : These compounds are useful as rigid linkers in PROTAC development for targeted protein degradation as well as chemical conjugates.

  • tert-Butyloxycarbonyl protecting group : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.

Safety And Hazards

The compound may cause skin and eye irritation . It is recommended to handle it with appropriate safety measures, including wearing protective clothing and eye protection .

Future Directions

As a chemical used in organic synthesis, this compound has potential applications in the development of new pharmaceuticals and other chemical products. Its use as a protecting group for amines is particularly valuable in the synthesis of complex organic molecules .

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-7-13-9(10(16)17)8(15)6-14/h7H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPUKXNTBSOWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Reactant of Route 2
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Reactant of Route 3
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Reactant of Route 4
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid

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